molecular formula C22H34N2O3 B2696349 Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate CAS No. 1354514-98-9

Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate

Cat. No.: B2696349
CAS No.: 1354514-98-9
M. Wt: 374.525
InChI Key: XNBSTTMGTFJOMM-UHFFFAOYSA-N
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Description

Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps like esterification, amidation, and purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tert-butyl ester group and piperazine ring contribute to its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-16(2)15-18-7-9-19(10-8-18)17(3)20(25)23-11-13-24(14-12-23)21(26)27-22(4,5)6/h7-10,16-17H,11-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBSTTMGTFJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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